4-Pentenoic acid

Vue d'ensemble

Description

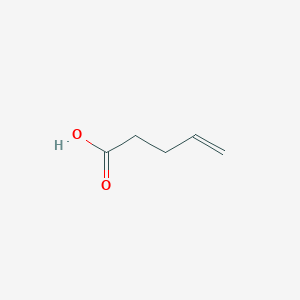

L’acide pent-4-énoïque, également connu sous le nom d’acide allylacétique, est un composé organique de formule moléculaire C5H8O2. Il s’agit d’un acide monocarboxylique avec une chaîne non ramifiée de cinq carbones, comprenant une double liaison entre le quatrième et le cinquième carbone. Ce composé est également appelé acide pent-4-énoïque .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide pent-4-énoïque peut être synthétisé selon diverses méthodes. Une méthode courante implique l’estérification de l’alcool allylique avec de l’acide acétique, suivie d’une hydrolyse . Une autre méthode comprend l’oxydation du pent-4-énal à l’aide de catalyseurs spécifiques .

Méthodes de production industrielle : En milieu industriel, l’acide pent-4-énoïque est souvent produit par la transposition catalytique de l’acide pent-2-énoïque ou de l’acide pent-3-énoïque. Ce processus implique l’utilisation de catalyseurs en métaux nobles tels que le platine ou le palladium .

Analyse Des Réactions Chimiques

Types de réactions : L’acide pent-4-énoïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des lactones correspondantes.

Réduction : Il peut être réduit pour former des acides carboxyliques saturés.

Substitution : Il peut participer à des réactions de substitution pour former divers dérivés

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L’hydrogène gazeux en présence d’un catalyseur au palladium est souvent utilisé.

Substitution : Des agents halogénants tels que le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : γ-lactones.

Réduction : Acides carboxyliques saturés.

Substitution : Dérivés halogénés.

4. Applications de la recherche scientifique

L’acide pent-4-énoïque a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de construction pour la synthèse de molécules plus complexes.

Biologie : Il a été utilisé pour inhiber l’oxydation des acides gras dans les mitochondries du cœur de rat.

Industrie : Il est utilisé dans la production de polycarbonates biodégradables à partir de sources lignocellulosiques.

Applications De Recherche Scientifique

Biochemical Studies

4-Pentenoic acid has been utilized in biochemical research to study fatty acid oxidation. A study demonstrated its effectiveness in inhibiting fatty acid oxidation in rat heart mitochondria, providing insights into metabolic pathways and potential therapeutic targets for metabolic disorders .

Chemoenzymatic Reactions

Recent advancements have highlighted the role of this compound in chemoenzymatic halocyclization processes. Research scaled up the bromolactonization of this compound from laboratory to preparative scales, revealing significant insights into enzyme inhibition and substrate concentration effects. This work emphasizes the compound's utility in developing environmentally friendly synthetic methodologies .

Polyhydroxyalkanoate Production

This compound serves as a precursor for poly(3-hydroxy-4-pentenoic acid) (P(HPE)), a type of polyhydroxyalkanoate (PHA). PHAs are biodegradable polymers with applications in packaging, coatings, and biomedical fields. The accumulation of P(HPE) can be induced by specific microbial species, showcasing the compound's potential in sustainable materials science .

Flavoring Agents

In the flavor and fragrance industry, this compound is recognized for its cheesy odor and dairy flavor profile. It is used as a flavoring agent in various food products, contributing to sensory experiences in culinary applications .

Chemical Intermediates

The compound plays a crucial role as an intermediate in the synthesis of various chemical products. Its reactivity allows it to participate in numerous reactions leading to valuable derivatives used across multiple industries, including pharmaceuticals and agrochemicals .

Case Study 1: Inhibition of Fatty Acid Oxidation

A study investigated the effects of this compound on mitochondrial fatty acid oxidation rates. Results indicated that higher concentrations of the compound significantly inhibited oxidation processes, suggesting potential applications in metabolic research and therapeutic development for conditions like obesity and diabetes .

Case Study 2: Scale-Up of Bromolactonization

Research focused on scaling up the bromolactonization reaction involving this compound demonstrated that optimizing substrate concentrations could enhance product yields while minimizing waste. The findings are critical for industrial applications where efficiency and sustainability are paramount .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Biochemical Studies | Inhibition of fatty acid oxidation | Significant inhibition observed in mitochondrial studies |

| Chemoenzymatic Reactions | Bromolactonization at preparative scale | Over 90% yield achieved with optimized conditions |

| PHA Production | Precursor for biodegradable polymers | Induced by specific microbial strains |

| Flavoring Agents | Used as a flavoring component with a cheesy odor | Enhances sensory profiles in food products |

| Chemical Intermediates | Intermediate for various chemical syntheses | Valuable for pharmaceuticals and agrochemicals |

Mécanisme D'action

Le mécanisme d’action de l’acide pent-4-énoïque implique sa capacité à inhiber l’oxydation des acides gras. Ceci est réalisé par sa conversion en un ester de CoA, qui inhibe ensuite l’oxydation des acides gras à longue chaîne dans les mitochondries . Cette inhibition est principalement due à l’appauvrissement en CoA, qui est essentiel au métabolisme des acides gras .

Composés similaires :

- Acide pent-2-énoïque (acide pent-2-énoïque)

- Acide pent-3-énoïque (acide pent-3-énoïque)

Comparaison : L’acide pent-4-énoïque est unique en raison de la position spécifique de la double liaison, qui influence sa réactivité et ses applications. Contrairement à l’acide pent-2-énoïque et à l’acide pent-3-énoïque, l’acide pent-4-énoïque possède une double liaison en position quatre, ce qui le rend plus adapté à certaines réactions chimiques et applications industrielles .

Comparaison Avec Des Composés Similaires

- 2-Pentenoic acid (pent-2-enoic acid)

- 3-Pentenoic acid (pent-3-enoic acid)

Comparison: 4-Pentenoic acid is unique due to its specific position of the double bond, which influences its reactivity and applications. Unlike 2-pentenoic acid and 3-pentenoic acid, this compound has a double bond at the fourth position, making it more suitable for certain chemical reactions and industrial applications .

Activité Biologique

4-Pentenoic acid, an unsaturated fatty acid, has garnered attention in biochemical research due to its diverse biological activities. It is a structural isomer of pentanoic acid and has been studied for its metabolic effects, potential therapeutic applications, and interactions with various biological systems. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

- Chemical Formula : C₅H₸O₂

- Molecular Weight : 100.13 g/mol

- Structure : Contains a double bond between the fourth and fifth carbon atoms, contributing to its reactivity and biological effects.

Metabolic Effects

This compound has been shown to influence metabolic pathways significantly. Research indicates that it can inhibit gluconeogenesis and fatty acid oxidation in various cellular models. Notably, studies on Tetrahymena pyriformis demonstrated that this compound inhibited glucose utilization and altered lipid metabolism. The inhibition was consistent across different substrates, suggesting a broad impact on energy metabolism pathways .

Case Studies

- Gluconeogenesis Inhibition :

-

Cellular Toxicity :

- Research highlighted that this compound exhibits convulsant activity by acting as an inhibitor of glutamate decarboxylase (GAD), which is crucial for GABA synthesis. This suggests that high concentrations could lead to neurotoxic effects, emphasizing the need for careful dosage in therapeutic applications .

Enzymatic Interactions

This compound interacts with various enzymes, affecting their activity:

- Inhibition of Glycogen Synthesis : Similar to pentanoate, it inhibits glycogen synthesis from multiple substrates, impacting energy storage mechanisms in cells .

- Effect on Biocatalysts : In a study scaling up the bromolactonization of this compound, it was found that high concentrations led to significant enzyme inhibition, highlighting its potential as a substrate in enzymatic reactions but also its limitations due to substrate inhibition .

Industrial Uses

This compound is being explored for its applications in the production of polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by microbial fermentation. These materials are gaining traction due to their environmental benefits and versatility in applications ranging from packaging to biomedical devices .

Biomedical Applications

The compound's ability to modulate metabolic pathways positions it as a candidate for developing treatments for metabolic diseases. Its role in inhibiting gluconeogenesis may be particularly relevant for conditions like diabetes.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Metabolic Pathways | Inhibits gluconeogenesis and fatty acid oxidation; impacts energy metabolism significantly. |

| Neurotoxicity | Acts as a GAD inhibitor; potential convulsant activity noted at high concentrations. |

| Enzymatic Interactions | Significant substrate inhibition observed in biocatalytic processes; affects glycogen synthesis. |

| Industrial Applications | Explored in PHA production; potential for biodegradable material synthesis. |

Propriétés

IUPAC Name |

pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAMZGADVCBITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044448 | |

| Record name | 4-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a cheese-like odour | |

| Record name | 4-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol and ether | |

| Record name | 4-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.990 (20°) | |

| Record name | 4-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

591-80-0 | |

| Record name | 4-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-4-enoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pent-4-enoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4S77Y29FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-22.5 °C | |

| Record name | 4-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.